Micrococcin P1
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H49N13O9S6 |
|---|---|
Molecular Weight |
1144.4 g/mol |
IUPAC Name |
2-[2-[(12S,19R,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1 |
InChI Key |
MQGFYNRGFWXAKA-GXSYYHJRSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |
Origin of Product |
United States |
Origin and Isolation Methodologies of Micrococcin P1 Producing Microorganisms
Identification of Diverse Microbial Producers
Micrococcin (B1169942) P1 (MP1), a potent thiopeptide antibiotic, was first discovered in 1948, produced by a Micrococcus species isolated from sewage. amerigoscientific.combioaustralis.comnih.gov Initially, the producing strain was lost, which temporarily halted research until the discovery of related compounds. amerigoscientific.combioaustralis.com Since then, the ability to produce MP1 has been identified in a surprisingly diverse range of bacterial genera, primarily inhabiting environments like soil, food products, and as commensals on animals and humans. nih.govfrontiersin.orgresearchgate.net The primary producers belong to the genera Micrococcus, Staphylococcus, Bacillus, and Mammaliicoccus. frontiersin.orgresearchgate.netnih.gov
Micrococcus spp.: The inaugural discovery of Micrococcin P1 was from a Micrococcus species. amerigoscientific.combioaustralis.com Later research identified a producer related to Micrococcus varians. nih.gov These bacteria are often found in soil and marine environments. nih.gov
Staphylococcus spp. : A significant number of staphylococcal species have been identified as MP1 producers. These include isolates from various sources, highlighting the widespread distribution of the biosynthetic gene cluster within this genus. Notable producers are Staphylococcus equorum (strains WS 2733 and KAVA), often isolated from cheese, and Staphylococcus hominis. nih.govfrontiersin.orgresearchgate.netmdpi.com Other identified staphylococcal producers include S. aureus, S. chromogenes, S. felis, and S. pseudintermedius. researchgate.netmdpi.comnih.govelifesciences.org The production of MP1 by staphylococcal strains is often associated with a plasmid-encoded biosynthetic gene cluster. researchgate.netelifesciences.org
Bacillus spp. : The genus Bacillus is another significant source of this compound. Species such as Bacillus pumilus, Bacillus cereus, and the marine-derived Bacillus marisflavi and Bacillus stratosphericus have all been confirmed as producers. nih.govfrontiersin.orgagribiotix.commdpi.commdpi.com The B. cereus strain ATCC 14579 is known to produce a mixture of thiopeptides, including MP1 and the related Micrococcin P2. frontiersin.orgnih.gov
Mammaliicoccus spp. : Recently, species previously classified under Staphylococcus have been moved to the new genus Mammaliicoccus. mdpi.com Mammaliicoccus sciuri (formerly Staphylococcus sciuri), particularly strain IMDO-S72 isolated from fermented meat, has been identified as an MP1 producer. nih.govresearchgate.net Additionally, Macrococcus caseolyticus is another producer closely related to this genus. researchgate.netnih.gov
The following table summarizes the diverse microbial producers of this compound.
| Genus | Species | Strain(s) | Source of Isolation |
| Micrococcus | Micrococcus sp. | Original strain | Sewage amerigoscientific.comnih.gov |
| Micrococcus (related to M. varians) | - | Not specified nih.gov | |
| Staphylococcus | Staphylococcus equorum | WS 2733, KAVA | French Raclette cheese nih.govfrontiersin.orgresearchgate.net |
| Staphylococcus hominis | C5835 | Human skin researchgate.netnih.gov | |
| Staphylococcus aureus | C5802, UP 1591 | Not specified researchgate.netnih.gov | |
| Staphylococcus chromogenes | 4S77, 4S90 | Dairy ruminants elifesciences.org | |
| Staphylococcus felis | F30_k127_111 | Cats researchgate.net | |
| Staphylococcus pseudintermedius | C8478, C8479 | Not specified mdpi.com | |
| Staphylococcus warneri | X3009 | Not specified mdpi.com | |
| Staphylococcus hyicus | C9585 | Not specified mdpi.com | |
| Bacillus | Bacillus pumilus | - | Soil nih.govagribiotix.com |
| Bacillus marisflavi | JC556 | Marine cyanobacterium (Moorea producens) mdpi.comnih.gov | |
| Bacillus cereus | ATCC 14579 | Not specified frontiersin.orgnih.gov | |
| Bacillus stratosphericus | 16L088-2 | Marine-derived mdpi.com | |
| Mammaliicoccus | Mammaliicoccus sciuri (formerly Staphylococcus sciuri) | IMDO-S72, X3041, X3011 | Fermented meat nih.govnih.gov |
| Macrococcus | Macrococcus caseolyticus | - | Not specified researchgate.netnih.gov |
| Peribacillus | Peribacillus sp. | KDM594 | Marine-derived researchgate.net |
Isolation and Cultivation Techniques for Producer Strains
The isolation of this compound-producing microorganisms involves targeting specific environments where these bacteria are known to thrive. Common sources include soil, various food products like cheese and fermented meats, and marine organisms such as sponges and cyanobacteria. nih.govnih.govfrontiersin.orgnih.govmdpi.com
For instance, the isolation of Staphylococcus equorum WS 2733 from French Raclette cheese utilized a hydrophobic grid membrane filter (HGMF) method. nih.gov The cheese surface was homogenized, filtered, and the membrane was placed on plate count agar (B569324) supplemented with 3% sodium chloride to select for salt-tolerant species. nih.gov
Once isolated, producer strains are cultivated in specific liquid media to promote growth and antibiotic production. Brain Heart Infusion (BHI) broth is a commonly used medium for staphylococcal species. nih.govfrontiersin.org Cultivation conditions are optimized for each strain. For example, S. equorum WS 2733 was grown in large 20-liter cultures of BHI broth at 30°C for 24 hours. nih.gov Another strain, S. equorum KAVA, was cultivated in BHI broth at 37°C, with incubation times varying from 24 hours to 4 days depending on the scale of production. frontiersin.org
The following table details common cultivation media and conditions for selected producer strains.
| Producer Strain | Medium | Temperature | Incubation Time |
|---|---|---|---|
| Staphylococcus equorum WS 2733 | Brain Heart Infusion (BHI) Broth | 30°C | 24 hours nih.gov |
Extraction and Initial Purification Strategies for this compound from Microbial Cultures
The extraction and initial purification of this compound from microbial cultures typically begin with the separation of bacterial cells from the culture broth via centrifugation. nih.govfrontiersin.org From there, MP1 can be recovered from either the culture supernatant or the cell pellet, as the compound's location can vary depending on the strain and culture conditions.
Extraction from Culture Supernatant: One common method involves concentrating the antibiotic from the supernatant using ammonium (B1175870) sulfate (B86663) precipitation. The resulting pellet is then resuspended in a buffer and subjected to further purification. nih.gov Alternatively, the clarified supernatant can be directly applied to a reversed-phase chromatography (RPC) column. frontiersin.org
Extraction from Cell Pellet: For some production protocols, particularly for large-scale purification, MP1 is extracted directly from the cells. In the case of S. equorum KAVA, after centrifugation, the supernatant was discarded, the cell pellet was washed, and MP1 was extracted using isopropanol (B130326). frontiersin.org Other methods involve using butanol or acetone (B3395972) to create crude extracts from the producing isolates. nih.govmdpi.comnih.gov
Initial Purification: Reversed-phase chromatography is the cornerstone of this compound purification due to the molecule's hydrophobic nature. nih.govfrontiersin.orgresearchgate.net
A multi-step process for S. equorum WS 2733 involved applying the resuspended ammonium sulfate pellet to a reversed-phase column with a silica (B1680970) gel C18 stationary phase. The final purification was achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) using a gradient elution. nih.gov
A more streamlined, one-step protocol was developed for S. equorum KAVA. The culture supernatant was applied to a Resource RPC column, and MP1 was eluted using a linear gradient of isopropanol containing 0.1% trifluoroacetic acid (TFA), resulting in a high yield (15 mg/L) and purity (98%). frontiersin.org
The following table summarizes the key steps in the extraction and purification of this compound.
| Step | Method | Description | Reference(s) |
| Separation | Centrifugation | Pelleting of bacterial cells to separate them from the culture supernatant. | nih.govfrontiersin.org |
| Extraction (Supernatant) | Ammonium Sulfate Precipitation | The antibiotic is precipitated from the supernatant, collected, and resuspended in buffer. | nih.gov |
| Extraction (Cell Pellet) | Solvent Extraction | The cell pellet is washed and extracted with solvents like isopropanol, butanol, or acetone. | frontiersin.orgnih.govmdpi.com |
| Initial Purification | Reversed-Phase Chromatography (RPC) | The crude extract is applied to an RPC column and eluted with a solvent gradient (e.g., isopropanol/TFA). | nih.govfrontiersin.org |
| Final Purification | Reversed-Phase HPLC (RP-HPLC) | Provides high-purity this compound for structural and functional analysis. | nih.gov |
Elucidation of Micrococcin P1 Biosynthetic Pathways and Genetic Basis
Ribosomal Synthesis and Precursor Peptide Processing
The journey to mature Micrococcin (B1169942) P1 begins at the ribosome with the translation of a precursor peptide, typically named TclE in the context of its biosynthetic gene cluster. pnas.orgsecondarymetabolites.org This precursor is a key feature of RiPP biosynthesis and is composed of two distinct regions: an N-terminal "leader" peptide and a C-terminal "core" peptide. pnas.orgusask.ca The core peptide, which for micrococcin is rich in cysteine, serine, and threonine residues, is the structural blueprint that will ultimately be transformed into the final natural product. pnas.orgnih.gov
The leader peptide acts as a crucial recognition element, guiding the modifying enzymes to the core peptide for the subsequent series of complex chemical transformations. usask.canih.gov After the extensive modifications of the core peptide are complete, the leader peptide is proteolytically cleaved to release the mature, bioactive antibiotic. pnas.orgnih.gov For instance, the precursor peptide for thiocillins, which are closely related to micrococcin, is a 52-residue peptide from which the C-terminal 14 residues are heavily modified to form the final product. nih.gov
Comprehensive Analysis of Post-Translational Modification Enzymes and Sequence of Events
The transformation of the linear precursor peptide into the intricate, macrocyclic structure of Micrococcin P1 involves a highly ordered sequence of post-translational modifications (PTMs). pnas.org These modifications, catalyzed by a dedicated set of enzymes encoded within the biosynthetic gene cluster, include thiazole (B1198619) formation, dehydration of serine and threonine residues, macrocyclization, and oxidative decarboxylation. asm.orgpnas.org
Research using a reconstituted biosynthetic system in Bacillus subtilis has clarified the specific order of these events, which occur in two major phases separated by a critical C-terminal processing step. pnas.org
Phase I Modifications: The initial modifications involve the conversion of six cysteine residues in the core peptide into thiazole rings. This process is catalyzed by the enzymes TclI and TclJ, which form the thiazolines, and TclN. pnas.org
C-terminal Oxidative Decarboxylation: Following thiazole formation, a key processing event occurs at the C-terminus of the peptide. The enzyme TclP, an oxidative decarboxylase, acts on the C-terminal residue. pnas.org This step is obligatory for the biosynthetic pathway to proceed to the next phase. pnas.org It initially forms a ketone, yielding micrococcin P2, which can then be reduced to an alcohol by the enzyme TclS to form this compound. pnas.org
Phase II Modifications: Once the C-terminal processing is complete, the peptide undergoes further maturation. The enzymes TclK and TclL catalyze the dehydration of serine and threonine residues to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. pnas.org Subsequently, the enzyme TclM facilitates the crucial macrocyclization step, which involves the formation of a central pyridine (B92270) ring from two Dha residues, giving the molecule its characteristic rigid structure. pnas.org
Final Tailoring: The reductase TclS acts late in the pathway, optionally reducing the C-terminal ketone of Micrococcin P2 to the alcohol found in this compound. asm.orgpnas.org
This sequential and highly regulated process ensures the correct assembly of the complex this compound architecture. pnas.org
Characterization of Biosynthetic Gene Clusters (BGCs)
The production of this compound is directed by a dedicated biosynthetic gene cluster (BGC). asm.org These clusters, often designated with the tcl prefix (for thiocillin/micrococcin), contain all the necessary genes for precursor peptide synthesis, post-translational modification, self-immunity, and potentially transport. asm.orgnih.gov BGCs for micrococcin have been identified in several bacterial species, including Macrococcus caseolyticus (formerly Staphylococcus epidermidis), Bacillus cereus, and Mammaliicoccus sciuri. asm.orgnih.govresearchgate.net
A compact and well-characterized BGC from M. caseolyticus strain 115 contains a set of genes, TclIJKLMNPS, that are sufficient for the production of this compound. asm.orgpnas.org The functions of these core biosynthetic genes have been largely determined through genetic manipulation and pathway reconstitution studies. asm.orgpnas.org
| Gene | Putative Function | Reference(s) |
| TclE | Precursor peptide | pnas.org |
| TclI | Thiazole formation (with TclJ) | pnas.org |
| TclJ | Thiazole formation (with TclI) | pnas.org |
| TclK | Ser/Thr dehydratase (with TclL) | pnas.org |
| TclL | Ser/Thr dehydratase (with TclK) | pnas.org |
| TclM | Macrocyclization/Pyridine synthase | pnas.org |
| TclN | Involved in thiazole formation | pnas.org |
| TclP | C-terminal oxidative decarboxylase | pnas.org |
| TclS | C-terminal reductase | asm.orgpnas.org |
| TclQ | Immunity protein (ribosomal protein L11 homolog) | nih.govnih.gov |
This table represents the core biosynthetic genes identified in the compact M. caseolyticus cluster. Other clusters, like the one in B. cereus, may be larger and contain additional genes. asm.org
Plasmid-Associated Nature and Implications for Horizontal Gene Transfer
A significant feature of this compound biosynthesis is the frequent location of its BGC on plasmids—extrachromosomal, self-replicating DNA molecules. nih.govnih.govvub.benih.gov BGCs have been identified on plasmids in various staphylococcal species and in Mammaliicoccus sciuri. nih.govresearchgate.netnih.gov
This plasmid-borne nature has profound implications for the dissemination of the antibiotic-producing capability through horizontal gene transfer (HGT). usask.canih.govnih.gov HGT allows bacteria to rapidly acquire new traits, and the transfer of a plasmid containing a complete BGC can instantly confer the ability to produce this compound to a recipient cell. usask.canih.gov This provides a significant competitive advantage, as the newly equipped bacterium can inhibit the growth of competing microbes in its ecological niche. nih.govvub.be The widespread discovery of highly similar this compound BGCs across different species and strains is strong evidence that HGT plays a crucial role in their distribution. researchgate.netnih.gov However, the acquisition of the BGC can also impose a metabolic burden on the new host, which may require further metabolic adaptation to optimize both growth and antibiotic production. nih.gov
Strategies for Reconstitution and Genetic Manipulation of Biosynthetic Pathways
Understanding and engineering the this compound pathway has been greatly advanced by its successful reconstitution in a heterologous host. asm.orgnih.gov Scientists have transferred the entire plasmid-borne gene cluster from its native producer, M. caseolyticus, into the genetically tractable model organism Bacillus subtilis. asm.org
This achievement required several strategic interventions, including promoter engineering to ensure the genes were expressed efficiently in the new host and the reassembly of the essential biosynthetic genes onto a modular plasmid system. asm.orgnih.gov This modular setup is particularly powerful as it allows for rapid and targeted genetic manipulation of the pathway. asm.org Researchers can easily perform gene deletions to determine the function of individual enzymes, insert affinity tags onto proteins to facilitate their purification and study, or capture biosynthetic intermediates to parse the sequence of enzymatic steps. asm.orgpnas.orgresearchgate.net For example, by fusing the precursor peptide TclE to an affinity tag and then expressing it alongside catalytically inactive versions of the modifying enzymes, intermediates at specific stages of the pathway could be isolated and analyzed. pnas.org These reconstitution and genetic manipulation strategies are crucial for dissecting the complex biochemistry of this compound formation and pave the way for bioengineering efforts to create novel antibiotic derivatives. asm.orgpnas.org
Molecular Mechanism of Action of Micrococcin P1
Ribosomal Binding Site Analysis (e.g., GTPase-Associated Center, 23S rRNA, L11 Protein)
The primary target of Micrococcin (B1169942) P1 within the bacterial cell is the large (50S) ribosomal subunit. nih.gov The antibiotic binds to a specific, highly conserved region known as the GTPase-Associated Center (GAC). frontiersin.orgnih.gov This site is a critical hub for the regulation of GTP hydrolysis by translational GTPase factors. nih.gov The binding pocket for Micrococcin P1 is not formed by a single ribosomal component but rather a composite surface created by the interaction between ribosomal protein L11 and a specific domain of the 23S rRNA. mdpi.comfrontiersin.orgnih.gov
The interaction involves a cleft between the N-terminal domain of protein L11 and helices 43 and 44 of the 23S rRNA. mdpi.comnih.gov The binding of this compound to this rRNA-protein complex is crucial for its inhibitory activity. nih.govnih.gov This binding imposes a conformational constraint on protein L11, which is thought to be the direct cause of the subsequent disruption of ribosomal functions. nih.gov
| Component | Description | Role in Binding |
| GTPase-Associated Center (GAC) | A functional center on the large ribosomal subunit that regulates GTP hydrolysis. nih.gov | The primary binding region for this compound. frontiersin.orgnih.gov |
| 23S rRNA | The main structural and catalytic RNA component of the large ribosomal subunit. nih.gov | Forms a complex with protein L11 to create the antibiotic's binding cleft. mdpi.comnih.gov |
| Ribosomal Protein L11 | A protein of the large ribosomal subunit with distinct N-terminal and C-terminal domains. mdpi.comnih.gov | Binds directly to the 23S rRNA and this compound, and its conformation is constrained by the antibiotic. nih.gov |
Inhibition of Protein Synthesis Elongation
This compound is a specific inhibitor of the elongation step of protein synthesis. nih.govresearchgate.net Upon binding to the GAC, the antibiotic does not cause a general shutdown of all ribosomal activity but specifically blocks the translocation step. mdpi.comnih.gov Translocation is the process where tRNAs and the attached mRNA are moved from the A-site to the P-site and from the P-site to the E-site, respectively, a movement catalyzed by Elongation Factor G (EF-G). nih.gov
By binding to the L11-rRNA complex, this compound effectively locks the ribosome in a state that is incompatible with the function of EF-G. nih.govnih.gov This prevents the peptidyl-tRNA from moving to the P-site after peptide bond formation, thereby halting the progression of the polypeptide chain and ultimately resulting in cell death. mdpi.comnih.gov
Mechanisms of Bacterial Resistance to this compound (e.g., Ribosomal Protein L11 Mutations, Target Replacement)
Bacteria can develop resistance to this compound primarily through modifications of its ribosomal target site. frontiersin.org These resistance mechanisms either prevent the antibiotic from binding or reduce its binding affinity.
Ribosomal Protein L11 Mutations: The most common form of resistance involves mutations within the gene encoding the L11 protein. frontiersin.orgnih.gov These mutations can be of different types:
"L11-minus" strains: These mutants have significant alterations such as deletions, insertions, or nonsense mutations in the L11 gene. nih.gov While this confers resistance, it often comes at a fitness cost, with strains exhibiting slower growth rates. nih.gov In these mutants, no binding of the drug to the ribosome can be detected. nih.gov
Single-site substitutions: Other mutants possess single amino acid changes within a specific 11-residue segment in the N-terminal domain of L11. nih.gov Examples include P23L and P26L mutations, which result in a roughly 30-fold reduction in binding affinity for this compound. nih.gov Unlike "L11-minus" strains, these mutants often grow at a normal rate. nih.gov
Target Replacement (rRNA Modification): An alternative resistance strategy involves the enzymatic modification of the 23S rRNA component of the binding site. nih.gov In some resistant strains of Bacillus subtilis and Bacillus megaterium, a specific nucleotide, A-1067, within the 23S rRNA is methylated. nih.gov This modification alters the architecture of the binding pocket, hindering the interaction with this compound.
| Resistance Mechanism | Specific Example | Effect on this compound |
| L11 Protein Mutation | Deletions, insertions, or nonsense mutations in the L11 gene. | Prevents drug-rRNA binding. nih.gov |
| L11 Protein Mutation | Single-site substitutions (e.g., P23L, P26L). | Reduces drug binding affinity approximately 30-fold. nih.gov |
| Target Replacement | Methylation at nucleotide A-1067 of 23S rRNA. | Alters the binding site, preventing inhibition. nih.gov |
Interference with Elongation Factors (e.g., EF-Tu, EF-G)
The GTPase-Associated Center is the docking site for translational elongation factors, particularly EF-Tu and EF-G, which are essential for the elongation cycle. nih.govnih.gov
Interference with EF-G: The primary inhibitory effect of this compound is the blockade of the EF-G-dependent translocation step. nih.gov By binding to the L11-rRNA complex, this compound physically and conformationally obstructs the site where EF-G would normally bind to catalyze the movement of the tRNAs and mRNA. mdpi.comnih.gov This stalls the ribosome after peptide bond formation. nih.gov
Interference with EF-Tu: While the main effect is on EF-G, the binding of this compound also impacts the function of Elongation Factor-Tu (EF-Tu). nih.gov EF-Tu is responsible for delivering the correct aminoacyl-tRNA to the A-site of the ribosome. nih.gov The binding sites for EF-Tu and EF-G on the ribosome are closely related or overlapping. nih.gov Consequently, the presence of this compound in the GAC can also interfere with the proper binding and function of the EF-Tu ternary complex (aminoacyl-tRNA•EF-Tu•GTP), thus inhibiting protein synthesis at the acceptor site. nih.govnih.gov
Diverse Biological Activities of Micrococcin P1 in Research Models
Antibacterial Efficacy Studies
Micrococcin (B1169942) P1 demonstrates significant antibacterial properties, primarily targeting Gram-positive bacteria. Its efficacy has been evaluated against a spectrum of susceptible and multi-drug resistant strains, as well as mycobacteria.
Micrococcin P1 exhibits potent activity against a wide array of Gram-positive bacteria. nih.govfrontiersin.org Studies have consistently shown its inhibitory effects on clinically relevant pathogens. For instance, Staphylococcus equorum WS 2733, a producer of this compound, was found to inhibit the growth of 130 out of 135 tested Gram-positive bacterial strains. nih.gov The compound shows a bacteriostatic mode of action, meaning it inhibits bacterial growth rather than killing the cells outright. nih.govnih.gov
Research has established specific minimum inhibitory concentrations (MICs) for various Gram-positive species. One study reported MIC values of 2 µg/mL for Staphylococcus aureus, 1 µg/mL for Enterococcus faecalis, and 1 µg/mL for Streptococcus pyogenes. medchemexpress.com Another investigation highlighted its strong antimicrobial profile against Listeria monocytogenes. nih.gov In fact, all 95 Listeria strains tested in one study were inhibited by this compound. nih.govresearchgate.net This antilisterial activity was confirmed in a food model, where its application on soft cheese led to a significant reduction in the growth of Listeria monocytogenes. nih.govnih.govresearchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1974149 | 2 | medchemexpress.com |
| Enterococcus faecalis | 1674621 | 1 | medchemexpress.com |
| Streptococcus pyogenes | 1744264 | 1 | medchemexpress.com |
A significant area of research has been the effectiveness of this compound against bacteria that have developed resistance to multiple antibiotics. The compound has shown high activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of skin and soft tissue infections. nih.govfrontiersin.orgnih.gov Its activity extends to other resistant pathogens, including vancomycin-resistant enterococci (VRE). frontiersin.orgagribiotix.com
Interestingly, this compound demonstrates synergistic effects when combined with other antibiotics. One study found a powerful synergy between this compound and rifampicin (B610482) against MRSA, with the combination lowering the required MIC values by 25 and 60 times, respectively. nih.gov Another investigation revealed that a combination of this compound and garvicin KS restored the sensitivity of a highly resilient MRSA strain to penicillin G. nih.gov In a murine skin infection model, a three-component formulation including this compound, garvicin KS, and penicillin G was effective in eradicating a multidrug-resistant MRSA strain. unit.no
This compound is a bactericidal agent against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). nih.govfrontiersin.orgnih.govepfl.ch This is particularly crucial given the rise of multi-drug resistant TB strains. nih.govepfl.ch Research indicates that this compound is also active against non-replicating M. tuberculosis cells and retains its activity against multiple-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. Furthermore, it shows intracellular activity, inhibiting the growth of M. tuberculosis within macrophages with a potency comparable to the frontline TB drug, isoniazid. medchemexpress.com The compound's mechanism against mycobacteria involves the inhibition of protein synthesis. nih.govepfl.ch
Antiviral Activity (e.g., Hepatitis C Virus (HCV) Entry Inhibition)
Beyond its antibacterial properties, this compound has been identified as a potent inhibitor of the Hepatitis C Virus (HCV). medchemexpress.com It acts as an entry inhibitor, blocking the virus from entering host cells in a pan-genotypic manner, meaning it is effective against multiple HCV genotypes. nih.gov The effective concentration (EC₅₀) for this inhibition is in the range of 0.1-0.5 μM. medchemexpress.comnih.gov
The mechanism of this antiviral action is the interference with the HCV entry process at the attachment step. nih.gov The putative molecular target has been identified as the viral glycoprotein (B1211001) E2. nih.gov this compound effectively inhibits both cell-free infection and cell-to-cell transmission of the virus. nih.gov Notably, it also demonstrates activity against sofosbuvir-resistant HCV strains and shows synergistic effects when combined with other HCV drugs, suggesting its potential role in combination therapies. nih.gov
Antiparasitic Activity (e.g., Plasmodium falciparum)
This compound has demonstrated noteworthy activity against the malaria parasite, Plasmodium falciparum. medchemexpress.comagribiotix.comnih.govrsc.org Dose-response assays revealed it to be a very potent inhibitor of the parasite, with a minimal inhibitory concentration (MIC) reported to be between 32-63 nM. medchemexpress.com This highlights its potential as a lead compound for the development of new antimalarial agents.
Gene-Modulating Activities
The primary mechanism of action for this compound is the modulation of gene expression at the level of protein synthesis. nih.govepfl.chnih.govrsc.orgamerigoscientific.com It functions as a specific inhibitor of the ribosomal protein synthesis elongation step. nih.govamerigoscientific.com Structural and biochemical studies have shown that in both bacteria and mycobacteria, this compound binds to a cleft formed between the 23S rRNA and the ribosomal protein L11. nih.govepfl.chvub.be This binding action physically obstructs the binding of essential elongation factors (EF-Tu and EF-G), thereby inhibiting protein translocation and halting protein synthesis. nih.govepfl.chamerigoscientific.com This targeted interference with the translational machinery of the cell is the basis for its potent antimicrobial effects.
Studies on Minimal Inhibitory Concentrations (MIC) and Half-Maximal Inhibitory Concentrations (IC50/EC50)
This compound has demonstrated potent antimicrobial activity, primarily against Gram-positive bacteria, as evidenced by numerous studies determining its Minimal Inhibitory Concentration (MIC). The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of its efficacy. Research has shown that this compound exhibits low MIC values against a range of clinically relevant pathogens. For instance, against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), MIC values have been reported to range from 0.6 to 10 µg/mL. nih.gov Specifically, against S. aureus strain 1974149, the MIC was found to be 2 µg/mL. medchemexpress.com Its activity extends to other Gram-positive bacteria, with reported MIC values of 1 µg/mL for both Enterococcus faecalis (strain 1674621) and Streptococcus pyogenes (strain 1744264). medchemexpress.com
Further studies have confirmed its broad-spectrum activity against Gram-positive bacteria, with MIC values between 0.05 and 0.8 µg/mL against strains such as Staphylococcus aureus KCTC 1927, Kocuria rhizophila KCTC 1915, and Bacillus subtilis KCTC 1021. researchgate.netmdpi.com In contrast, this compound generally shows no significant activity against Gram-negative bacteria. researchgate.netmdpi.com One study found it to be inactive against B. subtilis ATCC 6633 at concentrations up to 16 µg/mL. nih.gov
While MIC values for this compound are well-documented, data on its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in the context of antibacterial activity are less prevalent in the scientific literature. These metrics measure the concentration required to inhibit a biological process by 50%. One study noted an EC50 range of 0.1-0.5 µM for its activity as a potent inhibitor of the Hepatitis C virus (HCV). medchemexpress.com Another investigation into its intracellular activity against Mycobacterium tuberculosis growing inside macrophages determined a half-maximal inhibitory concentration for 80% of the population (IC80) of approximately 1 µM. medchemexpress.com
Table 1: Minimal Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (Planktonic, 6 strains) | 0.6 - 10 | nih.gov |
| Staphylococcus aureus ATCC 29213 | 4 | nih.gov |
| Staphylococcus aureus 1974149 | 2 | medchemexpress.com |
| Staphylococcus aureus KCTC 1927 | 0.05 - 0.8 | researchgate.netmdpi.com |
| Enterococcus faecalis 1674621 | 1 | medchemexpress.comnih.gov |
| Enterococcus faecalis (Vancomycin-resistant) | 0.5 | nih.gov |
| Streptococcus pyogenes 1744264 | 1 | medchemexpress.com |
| Kocuria rhizophila KCTC 1915 | 0.05 - 0.8 | researchgate.netmdpi.com |
| Bacillus subtilis KCTC 1021 | 0.05 - 0.8 | researchgate.netmdpi.com |
| Bacillus subtilis ATCC 6633 | >16 | nih.gov |
Investigation of Bacteriostatic versus Bactericidal Effects
The mode of action of this compound, whether it inhibits bacterial growth (bacteriostatic) or kills the bacteria (bactericidal), has been investigated, with findings suggesting its effect may be context-dependent. A bacteriostatic agent prevents the proliferation of bacteria, whereas a bactericidal agent directly causes bacterial death. frontiersin.org
Several studies have characterized this compound as having a bacteriostatic effect. For example, research on Staphylococcus equorum WS 2733, a producer of the compound, found that at tested concentrations of 12,800 AU/ml, its activity against various Gram-positive bacteria was bacteriostatic. mdpi.comnih.gov This inhibitory action is often linked to its mechanism of targeting and halting ribosomal protein synthesis. caymanchem.com However, for shorter incubation periods of 5-7 hours, this compound has been described as very potent against MRSA, though this effect was diminished by the development of resistance during longer incubation times. nih.govnih.gov
Conversely, other research has referred to this compound as a bactericidal thiopeptide, particularly in the context of its activity against Mycobacterium tuberculosis. nih.gov This suggests that the distinction between bacteriostatic and bactericidal action may depend on factors such as the concentration of the compound, the duration of exposure, and the specific target microorganism. A definitive classification across all conditions requires further investigation, including the determination of the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in bacterial death. nih.gov
Synergy Research with Other Antimicrobial Agents
To enhance its antimicrobial efficacy and potentially overcome resistance, this compound has been studied in combination with other antimicrobial agents, revealing significant synergistic interactions.
Research has demonstrated strong synergistic effects when this compound is combined with conventional antibiotics, particularly against resistant pathogens like MRSA. nih.gov A notable synergy was observed between this compound and Rifampicin. In one study, this combination reduced the MIC for Rifampicin against MRSA from over 100 µg/mL to 1.5 µg/mL, and the MIC for this compound from 2.5 µg/mL to 0.1 µg/mL. nih.gov This represents a 60-fold and 25-fold reduction in their respective MICs. nih.gov
Synergy has also been documented with Penicillin G. In a three-component formulation with the bacteriocin (B1578144) Garvicin KS, the MIC of this compound was reduced by 62-fold, while the MICs for Garvicin KS and Penicillin G were reduced by 16-fold and at least 1250-fold, respectively. nih.gov
Furthermore, a butanol extract from the this compound-producing strain Staphylococcus sciuri-X3041 showed significant synergism when combined with other antibiotics against an MRSA indicator. A synergistic effect was observed in over 80% of combinations with Clindamycin (B1669177) and in 30% of combinations with Oxacillin. nih.govrsc.org
Table 2: Synergistic Effects of this compound with Conventional Antibiotics Against MRSA
| Combination | Effect | Fold Reduction in MIC | Reference |
|---|---|---|---|
| This compound + Rifampicin | Synergistic | MP1: 25x, Rifampicin: 60x | nih.gov |
| This compound + Penicillin G + Garvicin KS | Synergistic | MP1: 62x, Penicillin G: >1250x | nih.gov |
| This compound extract + Clindamycin | Synergistic (>80% of combinations) | Not specified | nih.govrsc.org |
| This compound extract + Oxacillin | Synergistic (30% of combinations) | Not specified | nih.govrsc.org |
This compound exhibits synergistic activity not only with conventional antibiotics but also with other bacteriocins. A combination of this compound and Garvicin KS, another bacteriocin, demonstrated a synergistic antibacterial effect against several S. aureus strains, including MRSA. nih.gov This synergy was also observed in a three-component mixture with Penicillin G, which proved highly effective in killing MRSA in vitro. nih.gov The combination of these two bacteriocins was shown to sensitize MRSA strains to Penicillin G. nih.gov
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. While this compound alone may only weakly reduce the metabolic activity of established S. aureus biofilms, its efficacy is dramatically enhanced when used in combination with other agents. nih.gov
A formulation combining this compound, Garvicin KS, and Penicillin G was found to potently inhibit cell viability within S. aureus biofilms, causing severe cell damage. nih.gov Similarly, the combination of this compound and Rifampicin was effective in eradicating MRSA from wounds in a murine skin infection model, a context where biofilms are a major factor. nih.gov These findings highlight the potential of this compound-based combination therapies to disrupt and eradicate resilient biofilm structures. nih.gov
Advanced Methodologies for Structural Characterization of Micrococcin P1
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in deciphering the complex three-dimensional structure of Micrococcin (B1169942) P1. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to assign the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. nih.gov
Detailed analysis of various 2D NMR spectra has been crucial for establishing the connectivity of the atoms within the molecule. Key experiments include:
Correlation Spectroscopy (COSY): Used to identify proton-proton couplings within individual amino acid residues and other structural fragments. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting the individual structural units, such as the thiazole (B1198619) rings and the pyridine (B92270) core, and for confirming the macrocyclic structure. nih.govnih.gov
For the critical task of stereochemical assignment, Rotating-frame Overhauser Effect Spectroscopy (ROESY) has been particularly informative. nih.gov By detecting through-space correlations between protons that are in close proximity, ROESY data provides insights into the relative configuration of stereocenters. The analysis of ROESY spectra was instrumental in confirming the final structure of Micrococcin P1. nih.gov The complete assignment of ¹H and ¹³C chemical shifts for this compound, which had not been published prior to certain studies, provided a foundational dataset for its structural verification. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) has played a pivotal role in determining the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) coupled with Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry have provided highly accurate mass measurements of the protonated molecule [M+H]⁺. nih.gov
For instance, HRMS analysis of this compound yielded an observed mass-to-charge ratio (m/z) of 1144.21930, corresponding to the molecular formula C₄₈H₄₉N₁₃O₉S₆. nih.gov Similarly, other studies reported a molecular mass of 1143 Da and an HRESIMS m/z of 1144.2185 [M+H]⁺ (calculated for C₄₈H₄₉N₁₃O₉S₆, 1144.2179), confirming the elemental composition. nih.govnih.gov
While detailed public data on the specific fragmentation patterns of this compound from tandem mass spectrometry (MS/MS) is limited in the reviewed literature, MS/MS is a powerful technique for structural elucidation of peptides. semanticscholar.org In a typical MS/MS experiment, the parent ion (in this case, the [M+H]⁺ ion of this compound) is isolated and then fragmented. The resulting fragment ions provide sequence and structural information. For a molecule as complex as this compound, MS/MS would be crucial for confirming the sequence of the amino acid and thiazole units within the macrocycle. The structural elucidation of the related compound, Micrococcin P3, relied on extensive 1D and 2D NMR analysis, HRMS, and tandem mass spectrometry, highlighting the importance of this technique for the thiopeptide class. semanticscholar.org
Spectroscopic and Polarimetric Comparative Analyses
A cornerstone of the structural verification of this compound has been the comparative analysis of its spectroscopic and polarimetric data with that of synthesized or related natural compounds. rsc.orgrsc.org This approach was essential in resolving long-standing ambiguities about its precise structure. rsc.orgnih.gov
In a landmark achievement, the total synthesis of a molecule proposed to be this compound was completed. The synthesized product was found to be spectroscopically and polarimetrically identical to the natural product, which definitively confirmed its structure and stereochemistry. nih.govrsc.orgresearchgate.net This included comparison of NMR spectra and optical rotation values. researchgate.net
For example, the optical rotation of isolated this compound was measured as [α]²⁰_D -65.9 (in a methanol:acetone (B3395972) solution), which served as a key physical constant for comparison. nih.gov The UV absorbance maxima at approximately 220 nm and 349 nm are also characteristic spectroscopic signatures of the molecule. nih.gov
Furthermore, the structural elucidation of newly discovered analogs, such as Micrococcin P3, relies heavily on comparing their spectroscopic data (NMR, UV) with those of the well-established this compound. nih.gov The general features of the ¹H NMR spectrum of Micrococcin P3 were found to be analogous to those of this compound, with specific differences allowing for the identification of the new structural modifications. nih.gov This comparative methodology remains a fundamental practice in the characterization of new members of the thiopeptide family of antibiotics.
Chemical Synthesis and Derivatization Strategies for Micrococcin P1
Total Synthesis Approaches and Methodological Advancements (e.g., One-Pot Thiazole (B1198619)/Pyridine (B92270) Cluster Construction, Molybdenum (VI) Catalyst)
The total synthesis of Micrococcin (B1169942) P1 has been a subject of intense research, leading to significant methodological innovations, particularly in the construction of its characteristic heterocyclic core. The structure of the antibiotic remained ambiguous for decades until a total synthesis in 2009 definitively confirmed its structure and stereochemistry. researchgate.netrsc.org
A pivotal advancement was the development of a facile, one-pot method for constructing the central thiazole/pyridine cluster. ubc.ca This highly convergent route involves a delicate Michael addition to create a Hantzsch dihydropyridine (B1217469) intermediate, which is then oxidized to the fully aromatized heterocycle. ubc.ca This approach formed the centerpiece of an early total synthesis, which was completed by coupling the synthesized core with a highly-modified and sensitive peptide chain. ubc.ca
More recently, a novel Molybdenum (VI)-oxide/picolinic acid catalyst system has been developed for the efficient cyclodehydration of cysteine-containing peptides to form thiazoline (B8809763) heterocycles, which are key components of Micrococcin P1. nih.govrsc.orgdocumentsdelivered.com This catalytic method represents a significant improvement over stoichiometric reagents, as it is highly selective, tolerates a wide range of functional groups, and generates water as the only byproduct, making it a "green" method. nih.govthesciencethinkers.comnih.gov The use of this Mo(VI) catalyst enabled a concise total synthesis of this compound in a 15-step longest linear sequence. nih.govrsc.orgnih.gov The synthesis strategy featured a C-H activation to install the trisubstituted pyridine core and thiazole groups. nih.govresearchgate.net
Key features of this Mo(VI) catalyst-enabled synthesis include:
Convergent Approach : The synthesis dissects the macrocycle into "top" and "bottom" fragments, which are synthesized separately before being joined. researchgate.net
Catalytic Thiazoline Formation : The MoO₂(acac)₂/picolinic acid system facilitates the key cyclodehydration steps. nih.govnih.gov Researchers found that adding a ligand like picolinic acid was crucial to prevent the molybdenum complex from precipitating and to improve reaction yields. nih.govresearchgate.net
Final Steps : The synthesis culminates in a global deprotection using HCl, followed by a final macrocyclization of the resulting amino acid intermediate to yield this compound. nih.gov
This modular and efficient approach not only provided access to this compound but also to its close analog, Thiocillin I, demonstrating its versatility. nih.govrsc.org
Scalable Synthetic Protocols for Research and Development
A major obstacle in the study and therapeutic development of thiopeptides has been the difficulty in producing sufficient quantities through synthesis. thesciencethinkers.com Early methods were often not amenable to large-scale production, limiting access to these valuable natural products. nih.gov
These advancements in scalable synthesis are critical for enabling further medicinal chemistry efforts and preclinical development by ensuring a reliable supply of the natural product and its precursors. nih.govescholarship.org
Design and Synthesis of this compound Derivatives and Fragments
The modular nature of the developed total syntheses provides a powerful platform for structure-activity relationship (SAR) studies through the design and synthesis of derivatives and fragments. ubc.ca Such studies are essential for identifying the minimal structural components required for biological activity and for developing analogs with improved therapeutic profiles.
Research has shown that while modifications to the 26-membered macrocyclic ring of this compound often lead to a loss of antibacterial activity, considerable changes can be made to the short side chain. mdpi.com This insight allows medicinal chemists to focus derivatization efforts on specific parts of the molecule.
Synthetic fragments of this compound have been synthesized and evaluated for biological activity. escholarship.org Interestingly, while the full this compound molecule did not show significant anti-cancer activity in one study, several of its smaller, more accessible synthetic fragments exhibited potency in the low micromolar to high nanomolar range. escholarship.org This finding is significant because it establishes a minimum scaffold for this activity and suggests a broader scope of potential therapeutic applications for the thiopeptide family beyond their antibacterial properties. escholarship.org
Furthermore, access to the biosynthetic gene clusters for thiopeptides opens up the possibility of creating novel analogs through biosynthetic engineering. rsc.org This approach, combined with chemical synthesis, provides a comprehensive toolkit for exploring the chemical space around the this compound scaffold.
Challenges and Innovations in Synthetic Chemistry of Thiopeptides
The synthesis of thiopeptides like this compound is fraught with challenges, stemming from their complex and sensitive structures. nih.gov These molecules are characterized by a high density of functional groups, including multiple thiazole rings, dehydroamino acids, and a central pyridine core, all assembled within a macrocyclic peptide framework. nih.govnih.gov
Key Challenges:
Structural Complexity : The sheer number of heterocyclic rings and stereocenters makes the assembly a formidable task. nih.govnih.gov
Scalability : As mentioned, developing concise, practical, and scalable syntheses has been a major hurdle, limiting therapeutic exploration. nih.govthesciencethinkers.com
Reaction Selectivity : The synthesis requires reactions that are highly selective and compatible with the numerous sensitive functional groups present in the molecule. For instance, creating the correct Z-selectivity for the dehydroalanine (B155165) residues is critical. nih.gov
Fragment Coupling and Macrocyclization : The joining of large, complex fragments and the final ring-closing macrocyclization step are often low-yielding and challenging to optimize. nih.gov
Catalyst Stability : While innovative catalysts like the Mo(VI) system have been developed, they can be prone to deactivation or poisoning by solvents, substrates, or products under certain conditions. nih.gov
Circuitous Routes : Some synthetic strategies have involved inefficient redox manipulations, such as the reduction of an ester to an alcohol, only to be reoxidized to a carboxylic acid later in the sequence. mdpi.com
Innovations to Overcome Challenges:
Convergent Synthesis : Strategies that break the molecule into smaller, manageable fragments that are synthesized independently before being coupled (a convergent approach) have proven highly effective at managing complexity. ubc.caresearchgate.net
Novel Catalysis : The development of the Mo(VI) catalyst for thiazoline formation is a prime example of an innovation that addresses the need for mild and selective reactions, replacing less efficient stoichiometric reagents. nih.govthesciencethinkers.comnih.gov
One-Pot Procedures : The creation of one-pot reactions for building key structural motifs, like the thiazole/pyridine core, significantly improves efficiency by reducing the number of separate purification steps. ubc.ca
Robust Fragment Synthesis : Focusing on highly optimized and scalable methods for producing key building blocks, such as the thiazole fragments from nitriles and aminothiols, helps overcome supply issues. escholarship.orgresearchgate.net
These continuous innovations in synthetic methodology are crucial for overcoming the inherent difficulties of thiopeptide chemistry and unlocking the full therapeutic potential of this compound and related compounds. nih.govmdpi.com
Structure Activity Relationship Sar Investigations of Micrococcin P1 and Its Analogs
Identification of Key Pharmacophores and Active Substructures
Micrococcin (B1169942) P1 is a complex thiopeptide antibiotic characterized by a unique macrocyclic structure. nih.govnih.gov Its architecture is built upon a peptide backbone that is extensively modified post-translationally. The key pharmacophoric elements, or the essential features required for its biological activity, are well-recognized within its intricate framework.
The primary active substructures of Micrococcin P1 include:
A 26-membered macrocyclic core: This ring structure is fundamental for maintaining the correct conformation required for binding to its biological target. researchgate.net
Multiple thiazole (B1198619) rings: Thiopeptides are rich in sulfur, largely due to the presence of multiple thiazole heterocycles derived from cysteine residues. nih.gov These rings are critical components of the pharmacophore.
A central, highly substituted pyridine (B92270) ring: This nitrogen-containing aromatic ring is a distinctive feature at the junction of the macrocycle and is believed to play a significant role in the molecule's activity. nih.govnih.gov
Dehydroamino acids: The presence of residues like dehydroalanine (B155165) contributes to the rigidity and conformational properties of the macrocycle.
Impact of Structural Modifications on Biological Potency and Spectrum
The advancement of synthetic chemistry has enabled the total synthesis of this compound, which in turn has opened avenues for creating analogs and probing the impact of structural changes on its activity. nih.govubc.canih.gov The modular nature of these synthetic routes allows for specific modifications to be introduced at various positions around the macrocycle, providing valuable SAR data. nih.govubc.ca
Research has demonstrated that even minor alterations to the this compound scaffold can have a profound effect on its biological potency. Guided by computational modeling of the binding interactions with its ribosomal target, scientists have designed and synthesized a library of analogs. nih.gov For example, modifications targeting the periphery of the molecule have led to the discovery of compounds with significantly enhanced potency.
One notable study involved Suzuki coupling to modify the pyridine core, leading to analogs with improved activity against pathogenic bacteria like Clostridioides difficile. nih.gov Two such analogs, designated as compounds 57 and 58, were found to be nearly an order of magnitude more potent than the frontline antibiotic vancomycin against this pathogen. nih.gov Compound 58 incorporates a metronidazole-like subunit, which is thought to enhance binding to the ribosomal target. nih.gov
| Compound | Modification | Relative Potency (Compared to Vancomycin) |
|---|---|---|
| This compound | Parent Compound | - |
| Micrococcin P2 | Structural Isomer of MP1 | Equivalent to Vancomycin nih.gov |
| Analog 57 | Modification at the pyridine core | ~10x more potent than Vancomycin nih.gov |
| Analog 58 | Addition of a metronidazole-like subunit | ~10x more potent than Vancomycin nih.gov |
These findings underscore the potential to rationally design this compound analogs with superior antibacterial properties by strategically modifying its core structure.
Comparative SAR Analysis with Related Thiopeptides (e.g., Micrococcin P2, Thiocillin I)
Comparing this compound with its naturally occurring congeners, such as Micrococcin P2 and Thiocillin I, provides further insight into its structure-activity relationships. nih.gov These molecules share the same fundamental thiopeptide architecture but differ in subtle ways that translate to variations in their biological activity profiles. nih.govrsc.org
This compound vs. Micrococcin P2: These two compounds are very closely related, with structures proposed based on chemical and spectroscopic evidence. rsc.orgnih.gov Their biological activities are often comparable, though they can exhibit different potencies depending on the specific bacterial strain being tested. nih.gov
This compound vs. Thiocillin I: The structural difference between this compound and Thiocillin I is minimal, arising from a single amino acid substitution: an L-valine in this compound is replaced by a 3-hydroxy-L-valine in Thiocillin I. nih.gov Despite this small change, their antimicrobial activities can diverge significantly. For instance, while both compounds generally show similar potencies against a range of Gram-positive bacteria, a notable exception is their activity against Bacillus subtilis ATCC 6633. nih.govresearchgate.net In this case, Thiocillin I displays activity, whereas this compound is inactive at the concentrations tested. nih.gov This highlights the sensitivity of the biological activity to even minor structural modifications within the macrocycle.
| Compound | Key Structural Difference from this compound | Activity against B. subtilis ATCC 6633 |
|---|---|---|
| This compound | - | Inactive (at 16 μg/mL) nih.gov |
| Thiocillin I | Contains 3-hydroxy-L-valine instead of L-valine | Active (MIC = 4 μg/mL) nih.gov |
This comparative analysis demonstrates that the peripheral amino acid residues, in addition to the core heterocyclic systems, play a crucial role in fine-tuning the biological spectrum and potency of these thiopeptide antibiotics.
Establishment of Minimum Scaffolds for Specific Activities, including Anticancer Research of Fragments
A key question in SAR is determining the minimal structural unit, or scaffold, that can retain a desired biological activity. For this compound, the entire macrocyclic structure is generally considered necessary for its potent antibacterial action, which relies on a precise three-dimensional fit with its ribosomal target.
The complexity of the molecule makes it challenging to dissect into smaller, independently active fragments. However, research on related thiopeptides, such as thiostrepton, has shown that it is possible to develop biologically active fragments, suggesting that smaller scaffolds derived from these complex natural products could be viable starting points for drug discovery. researchgate.net
While the primary focus of this compound research has been on its antibacterial properties, the broader class of thiopeptides has also attracted attention for its potential anticancer properties. researchgate.net The development of analogs and the exploration of fragments could lead to the discovery of new therapeutic applications. However, specific studies detailing the anticancer research of fragments derived directly from this compound are not extensively documented. The current understanding suggests that the integrity of the macrocycle is paramount for its known mechanisms of action. Future research may focus on whether simplified analogs or specific fragments can be designed to exhibit selective anticancer activity, potentially through different mechanisms of action.
Future Research Directions and Translational Perspectives for Micrococcin P1
Exploration of Undiscovered Producers and Novel Biosynthetic Pathways
Micrococcin (B1169942) P1 was first isolated from a Micrococcus species in 1948. bioaustralis.com Since then, its production has been identified in a diverse range of bacteria, including various species of Bacillus and Staphylococcus. frontiersin.orgnih.gov For instance, Staphylococcus equorum strains isolated from sources as varied as cheese and animal environments, and Bacillus marisflavi isolated from marine cyanobacteria, have been identified as MP1 producers. frontiersin.orgnih.govmdpi.comnih.gov The discovery of the MP1 biosynthetic gene cluster in different bacterial genera, sometimes on plasmids, highlights the horizontal transfer of these pathways and suggests a broad, yet largely untapped, natural reservoir. frontiersin.orgnih.gov
Future exploration will likely leverage genomic and metagenomic mining of diverse environmental niches to uncover novel producer strains. byu.edu These efforts are significant because the genetic basis for MP1 synthesis can be species- or strain-dependent, potentially revealing variations in the biosynthetic machinery. mdpi.com For example, staphylococcal MP1 gene clusters have been observed to be more compact than those found in Bacillus cereus, which produces a mixture of micrococcins and thiocillins. frontiersin.orgasm.org Discovering and characterizing new biosynthetic pathways could provide novel enzymes and genetic parts for bioengineering efforts. byu.edu Such studies may also identify strains with naturally higher yields or unique regulatory mechanisms that could be exploited for industrial-scale production. frontiersin.org
Rational Design and Engineering of Enhanced Micrococcin P1 Analogs via Genetic and Chemical Methods
The ribosomal synthesis of this compound, as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), makes its structure amenable to genetic engineering. nih.govbyu.edu The reconstitution of the MP1 biosynthetic pathway in genetically tractable host organisms like Bacillus subtilis has created a platform for rapid pathway manipulation. nih.govasm.org This allows for systematic gene deletion, protein tagging, and modification of the precursor peptide to generate novel analogs. nih.govbyu.eduasm.org By altering the core peptide sequence or modifying the post-translational modification enzymes, researchers can create derivatives with potentially improved activity, spectrum, or pharmacological properties. nih.gov
In parallel, advances in total chemical synthesis have made the once-elusive structure of this compound readily accessible, providing a powerful complementary approach for creating analogs. nih.govresearchgate.netrsc.orgubc.ca Total synthesis allows for precise, site-specific modifications that are not easily achievable through biological methods. nih.govmdpi.com For example, synthetic strategies have been developed that facilitate the modification of the macrocyclic ring and the short side chain, which early studies suggest could be altered without a complete loss of activity. mdpi.com The development of novel catalysts, such as a Mo(VI)-oxide/picolinic acid catalyst for thiazoline (B8809763) formation, has made the synthesis more concise and scalable, paving the way for extensive medicinal chemistry programs. nih.govrsc.org These synthetic routes are adaptable and suitable for generating a library of derivatives for structure-activity relationship (SAR) studies, aiming to optimize the compound for preclinical development. researchgate.netubc.ca
Development of Strategies to Address Research Limitations (e.g., Solubility Enhancement, Resistance Mitigation)
Two significant hurdles have limited the therapeutic development of this compound: its poor aqueous solubility and the potential for bacteria to develop resistance. byu.eduresearchgate.net Early interest in MP1 as an antitubercular agent was halted partly due to its low solubility. researchgate.net Future research must address this challenge. General strategies for improving the solubility of peptide-based drugs could be applied, such as chemical modification to incorporate hydrophilic residues, formulation with solubility enhancers like surfactants or cyclodextrins, or the development of prodrugs. nih.govsigmaaldrich.com Physical methods, including particle size reduction through micronization, can also improve dissolution rates. ijmsdr.org
Bacterial resistance to MP1 can arise from single-point mutations in the gene for the ribosomal protein L11, its molecular target. frontiersin.org A promising strategy to overcome and prevent resistance is the use of combination therapy. frontiersin.orgnih.gov Studies have demonstrated a powerful synergistic effect when MP1 is combined with the antibiotic rifampicin (B610482), leading to the effective eradication of methicillin-resistant Staphylococcus aureus (MRSA) in a murine skin infection model and preventing the recurrence of infection. frontiersin.orgnih.gov Synergy has also been observed between MP1 and other antibiotics like clindamycin (B1669177) and oxacillin. nih.gov Another successful approach involved a tri-component formulation of garvicin KS, this compound, and penicillin G, which was effective at disrupting MRSA biofilms and resensitizing resistant strains to penicillin. nih.gov Further research into synergistic combinations is a critical translational step, as it can revitalize existing antibiotic arsenals and provide a robust defense against the evolution of resistance. frontiersin.orgagribiotix.com
Integration of this compound Research into Antimicrobial Discovery Pipelines
Thiopeptides, as a class, are considered excellent candidates for antibiotic development due to their potent activity and unique mechanism of action, which involves inhibiting protein synthesis by binding to a cleft between the 23S rRNA and the L11 protein. byu.edumdpi.comamerigoscientific.com To integrate this compound into modern antimicrobial discovery pipelines, a multi-pronged approach is necessary.
First, the establishment of efficient and scalable production methods, through either optimized fermentation of high-yield natural or engineered strains or through total chemical synthesis, is essential for providing a consistent supply of the compound for extensive testing. frontiersin.orgmdpi.comacs.org Second, the development of robust formulations that address its solubility issues is a key prerequisite for preclinical and clinical evaluation. researchgate.net Third, combination therapy studies should be expanded to identify other synergistic partners, potentially broadening the clinical applications of MP1. frontiersin.orgnih.gov The finding that MP1 in combination with rifampicin was superior to a standard fucidin cream in preventing resistance in a preclinical model underscores its therapeutic potential. frontiersin.org Finally, a systematic medicinal chemistry effort, enabled by both biosynthetic engineering and chemical synthesis, can generate and screen libraries of MP1 analogs to identify candidates with an optimal balance of potency, safety, and pharmacokinetic properties, ultimately leading to the identification of a preclinical drug candidate. ubc.camdpi.com By revitalizing this "old" antibiotic with new technology and strategic combinations, this compound can be repositioned as a valuable weapon in the fight against multidrug-resistant pathogens. frontiersin.org
Q & A
Q. How is Micrococcin P1 detected and quantified in bacterial cultures?
this compound can be detected using a multi-target PCR assay targeting its biosynthetic gene cluster (BGC). Primers designed for conserved regions of the BGC are amplified under optimized conditions (94°C initial denaturation, 61°C annealing, 72°C extension for 30 cycles), with products analyzed via 2% agarose gel electrophoresis . Quantification of antimicrobial activity is performed using a scoring system based on arbitrary units (AU), calculated from inhibition zones against Staphylococcus aureus NCTC 6571 . For precise quantification, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with electrospray ionization (ESI) is recommended, using SRM transitions specific to this compound .
Q. What experimental models are used to study this compound’s growth kinetics and production?
Growth kinetics are analyzed under aerobic and micro-oxic conditions using bioreactors (e.g., Biostat Cplus) with meat-simulated medium (MSM) to mimic its natural fermentation environment . Biomass is monitored via optical density, and extracellular metabolites (e.g., arginine, citrulline) are quantified using UPLC-MS/MS to correlate nutrient utilization with antibiotic production .
Q. What structural features define this compound, and how are they validated?
this compound contains a trisubstituted pyridine ring and a 26-membered macrocycle, characteristic of class D thiopeptides . Structural validation involves LC-MS analysis of purified extracts, with confirmation via comparison to known spectral databases and homology modeling of its BGC against characterized thiopeptides like thiocillins .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between PCR-based detection and observed antimicrobial activity in this compound studies?
Contradictions may arise due to silent BGCs or post-transcriptional regulation. To address this:
- Perform RT-qPCR to assess gene expression levels alongside antimicrobial assays .
- Use UPLC-MS/MS to confirm the presence of this compound in culture supernatants, even if PCR signals are weak .
- Compare BGC conservation across strains via protein homology tools (e.g., BLASTp) to identify functional vs. non-functional clusters .
Q. What methodologies optimize the heterologous expression of this compound in non-native hosts?
Key steps include:
- Cloning the entire plasmid-associated BGC (e.g., pIMDO-S72-2) into expression vectors with strong promoters .
- Co-expressing putative tailoring enzymes (e.g., cyclodehydratases, dehydrogenases) to ensure post-translational modifications .
- Validating activity via agar diffusion assays against Gram-positive pathogens and comparing yield to native producers using LC-MS .
Q. How can multi-omics approaches elucidate this compound’s biosynthetic regulation?
Integrate:
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Employ Excel’s Solver function or R packages (e.g., drc) to minimize squared residuals between experimental data and model predictions . For comparative studies (e.g., synthetic vs. natural variants), apply ANOVA with Tukey’s post-hoc test to assess significance .
Methodological and Ethical Considerations
Q. How should researchers address variability in this compound production across bacterial isolates?
- Standardize growth conditions (temperature, pH, oxygenation) using bioreactors .
- Include internal controls (e.g., Staphylococcus equorum WS 2733, a known producer) in parallel experiments .
- Perform triplicate biological replicates and report variability metrics (e.g., standard deviation) .
Q. What ethical guidelines apply to studies involving this compound’s antibiotic resistance implications?
- Adhere to institutional biosafety protocols for handling antibiotic-resistant pathogens .
- Disclose potential dual-use risks (e.g., resistance gene dissemination) in publications .
- Obtain ethics approval for animal studies if testing toxicity or efficacy in vivo .
Data Reporting and Reproducibility
Q. What minimal data must be included to ensure reproducibility of this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
